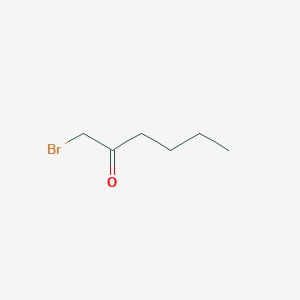

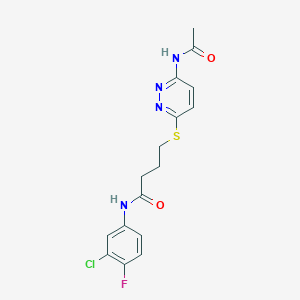

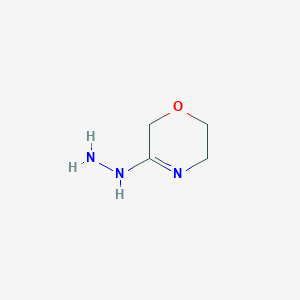

![molecular formula C20H25N3O4S B2391921 2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide CAS No. 897621-39-5](/img/structure/B2391921.png)

2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are analogs of 2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide, involves the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .Molecular Structure Analysis

The compounds were fully characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .Chemical Reactions Analysis

The molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones in which the heterocyclic imide ring has been changed into a chain amide bound .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Epilepsy, a prevalent neurological disorder, affects millions of people worldwide. Researchers have synthesized derivatives of 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide to evaluate their anticonvulsant potential . These molecules were designed as analogs of previously active anticonvulsant pyrrolidine-2,5-diones. Key findings include:

DPPH Scavenging, Analgesic, and Anti-inflammatory Properties

Another study explored the biological evaluation of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide . Although not directly related to the compound , it highlights the potential for diverse applications.

Cytotoxic and Anti-proliferative Activity

In 2018, researchers synthesized phenoxy thiazoles and screened them for cytotoxic and anti-proliferative effects against multiple cancer cells . While not specific to our compound, this research underscores the broader applications of related chemical structures.

Anti-Alzheimer’s Disease Potential

Novel aryl(4-phenylpiperazin-1-yl)methanethione derivatives were designed, synthesized, and evaluated for their anti-Alzheimer’s activity . These compounds targeted acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives outperformed standard inhibitors, emphasizing their potential therapeutic relevance.

Acetylcholinesterase Inhibition

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed as acetylcholinesterase inhibitors (AChEIs) for Alzheimer’s disease treatment . Although not identical to our compound, this research highlights the relevance of related structures in neurodegenerative diseases.

Mecanismo De Acción

Target of Action

The primary target of 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is neuronal voltage-sensitive sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .

Mode of Action

The compound interacts with its targets by binding to the neuronal voltage-sensitive sodium channels . This binding can inhibit the function of these channels, reducing the excitability of neurons and thus exerting an anticonvulsant effect .

Biochemical Pathways

Its anticonvulsant activity suggests it may influence pathways involved in neuronal excitability and seizure activity

Result of Action

The compound’s action results in a decrease in neuronal excitability, which can help to prevent or reduce the occurrence of seizures . This makes it potentially useful in the treatment of conditions like epilepsy .

Propiedades

IUPAC Name |

2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c24-20(17-27-19-9-5-2-6-10-19)21-11-16-28(25,26)23-14-12-22(13-15-23)18-7-3-1-4-8-18/h1-10H,11-17H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNAPVRNZJHTHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

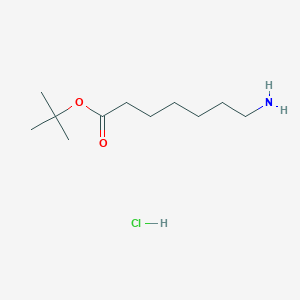

![5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391840.png)

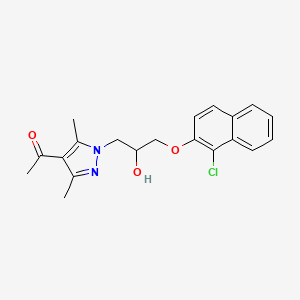

![3-(4-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391842.png)

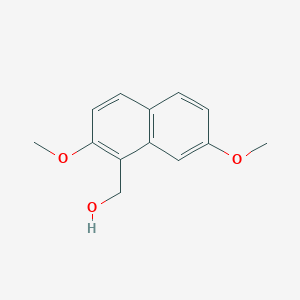

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2391850.png)

![7-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2391852.png)

![2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2391857.png)